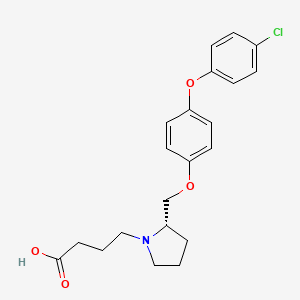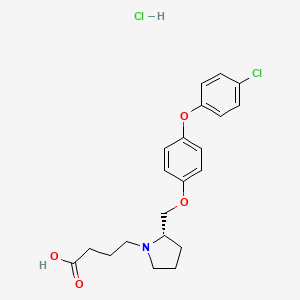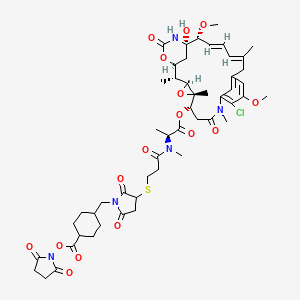
DM1-Smcc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DM1-SMCC est un composé utilisé dans le développement des conjugués anticorps-médicaments (ADC). Il se compose d’un agent puissant de perturbation des microtubules, le DM1 (mertansine), lié à un lieur chimique, le succinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate (SMCC). Cette combinaison permet la délivrance ciblée de l’agent cytotoxique à des cellules spécifiques, ce qui en fait un outil précieux dans la thérapie contre le cancer .
Applications De Recherche Scientifique
DM1-SMCC has a wide range of scientific research applications, including:
Mécanisme D'action
DM1-SMCC exerce ses effets par les mécanismes suivants :
Perturbation des microtubules : DM1 se lie à la tubuline, inhibant l’assemblage des microtubules et conduisant à l’arrêt du cycle cellulaire et à l’apoptose.
Délivrance ciblée : Le lieur SMCC permet la délivrance spécifique du DM1 aux cellules cancéreuses en le conjuguant à des anticorps monoclonaux qui ciblent des antigènes spécifiques.
Analyse Biochimique
Biochemical Properties
DM1-SMCC plays a significant role in biochemical reactions. The DM1 component of this compound is a potent microtubule-disrupting agent . It interacts with tubulin, a globular protein, and inhibits its polymerization, thereby disrupting the formation of microtubules . This interaction leads to cell cycle arrest and ultimately cell death .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The DM1 component binds to tubulin and inhibits its polymerization, disrupting microtubule dynamics . This leads to cell cycle arrest in the G2/M phase and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a crucial factor in its effectiveness. The non-reducible thioether linker, SMCC, provides stability to the ADC, preventing premature release of the cytotoxic drug .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to result in further improvement in tumor regression . The optimal dosage needs to be carefully determined to avoid potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the metabolic pathway of tubulin polymerization. The DM1 component of this compound inhibits this process, disrupting microtubule dynamics and leading to cell cycle arrest .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the circulatory system. Once inside the cell, this compound is internalized and the cytotoxic drug is released .
Subcellular Localization
This compound is localized in the cytoplasm where it interacts with tubulin to exert its effects . The DM1 component of this compound binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de DM1-SMCC implique la conjugaison du DM1 au SMCC par une réaction de couplage d’une liaison amide. Le processus commence par la préparation d’un tampon de conjugaison contenant 100 mM de phosphate de sodium et 150 mM de chlorure de sodium à pH 7,25. L’ester activé de N-hydroxysuccinimidyl de SMCC réagit avec le groupe thiol du DM1 pour former le produit final .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à une plus grande échelle. Le processus implique l’utilisation de réactifs de haute pureté et des conditions réactionnelles contrôlées pour garantir la constance et la qualité du produit final. La purification du composé est généralement obtenue par des techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions
DM1-SMCC subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : Le groupe ester de N-hydroxysuccinimidyl du SMCC réagit avec les amines primaires pour former des liaisons amides stables.
Réactions de conjugaison : Le groupe maléimide du SMCC réagit avec les groupes thiols pour former des liaisons thioéthers.
Réactifs et conditions courants
Réactifs : ester de N-hydroxysuccinimidyl, maléimide, phosphate de sodium, chlorure de sodium.
Conditions : pH 7-9, température ambiante, solutions tampons aqueuses .Produits principaux
Le produit principal formé à partir de ces réactions est le conjugué this compound, qui est utilisé dans le développement des ADC .
Applications de la recherche scientifique
This compound a une large gamme d’applications de recherche scientifique, notamment :
Comparaison Avec Des Composés Similaires
DM1-SMCC est unique par rapport à d’autres composés similaires en raison de son lieur thioéther non clivable, qui offre une plus grande stabilité et une demi-vie plus longue dans le plasma . Des composés similaires comprennent :
Trastuzumab-SMCC-DM1 : Un autre ADC avec un lieur similaire mais un anticorps différent.
Brentuximab vedotin : Un ADC avec un lieur clivable et un agent cytotoxique différent.
This compound se démarque par sa stabilité et son efficacité dans la thérapie ciblée du cancer .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUWZMNTKHTIN-MLSWMBHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H66ClN5O16S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1072.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Succinimidyl 4-(N-maleimidomethyl)-Cyclohexane-1-Carboxylate (SMCC) in creating the Antibody-Drug Conjugate (ADC) DM1-Smcc?
A1: SMCC acts as a critical linker molecule in constructing the this compound antibody-drug conjugate. [] The research highlights SMCC's function in connecting the antibody Trastuzumab to the cytotoxic agent, Maytansinoid derivative (DM1). This linking strategy is crucial for delivering the potent DM1 specifically to target cells, enhancing its therapeutic efficacy while potentially minimizing off-target effects.
Q2: How does the synthesis process described in the paper contribute to the development of this compound?
A2: The paper outlines a detailed synthesis method for creating SMCC and subsequently conjugating it to Trastuzumab and DM1. [] This detailed protocol is essential for researchers aiming to replicate the production of this compound, facilitating further investigations into its therapeutic potential. By providing a clear roadmap for synthesis, the research contributes valuable knowledge to the field of antibody-drug conjugate development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
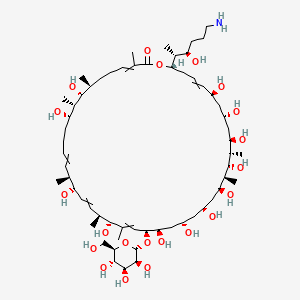

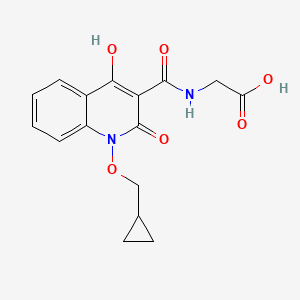
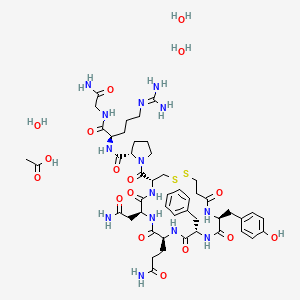
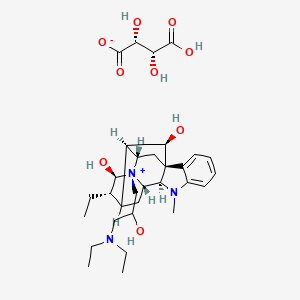
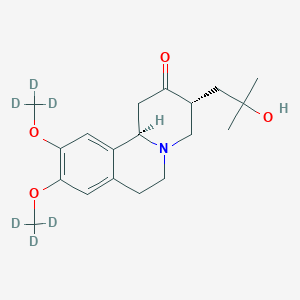
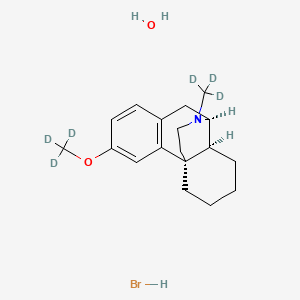
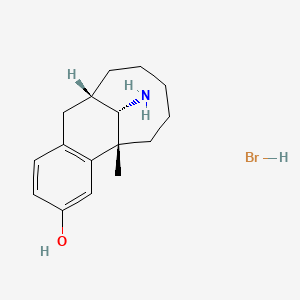
![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)
